Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Brand Name: Vulcanchem
CAS No.: 32806-70-5
VCID: VC0023533
InChI: InChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3
SMILES: CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC
Molecular Formula: C15H26O6
Molecular Weight: 302.367

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

CAS No.: 32806-70-5

Cat. No.: VC0023533

Molecular Formula: C15H26O6

Molecular Weight: 302.367

* For research use only. Not for human or veterinary use.

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate - 32806-70-5

Specification

CAS No. 32806-70-5
Molecular Formula C15H26O6
Molecular Weight 302.367
IUPAC Name triethyl hexane-1,3,3-tricarboxylate
Standard InChI InChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3
Standard InChI Key BJVXPLMKKPKWHH-UHFFFAOYSA-N
SMILES CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC

Introduction

Chemical Identity and Fundamental Properties

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as triethyl hexane-1,3,3-tricarboxylate, is a complex organic compound with multiple ester functionalities. Its chemical identity is defined by several key parameters that distinguish it from related compounds in the glutarate family.

Basic Identification Parameters

The compound is precisely identified through its unique chemical identifiers and physical properties, which are critical for proper classification and handling in laboratory and industrial settings.

ParameterValue
CAS Number32806-70-5
Molecular FormulaC₁₅H₂₆O₆
Molecular Weight302.367 g/mol
IUPAC NameTriethyl hexane-1,3,3-tricarboxylate
InChIKeyBJVXPLMKKPKWHH-UHFFFAOYSA-N
SMILES NotationCCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC

The compound contains three ethyl ester groups attached to a hexane backbone, with specific substitution patterns that contribute to its chemical behavior and reactivity . The molecular structure features a quaternary carbon center that bears both a propyl chain and an ethoxycarbonyl group, creating a sterically hindered environment that influences its reactivity patterns.

Physical Properties

The physical characteristics of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate contribute to its handling properties and influence its applications in various chemical processes.

PropertyValue
Physical StateLiquid at room temperature
Density1.054 g/cm³
Boiling Point340.6°C at 760 mmHg
Flash Point143.3°C
Refractive Index1.448
PSA (Polar Surface Area)78.90000
XLogP3 (Calculated Partition Coefficient)2.24240

The relatively high boiling point and flash point of this compound indicate its stability under standard laboratory conditions, while its partition coefficient suggests moderate lipophilicity . These physical properties make it suitable for various synthetic applications requiring thermal stability and specific solubility characteristics.

Structural Features and Chemical Reactivity

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate possesses a complex molecular architecture that determines its chemical behavior and reactivity patterns in various synthetic environments.

Structural Analysis

The compound's core structure is derived from glutaric acid, with significant modifications that include the addition of ethoxycarbonyl and propyl groups. The presence of three ester functionalities creates multiple sites for potential chemical transformations, making this compound versatile in organic synthesis.

The central quaternary carbon bears both a propyl chain and an ethoxycarbonyl group, creating an asymmetric center that influences the stereochemical outcomes of subsequent reactions. The glutarate backbone provides a flexible chain that can participate in various cyclization reactions under appropriate conditions.

Reactivity Patterns

The reactivity of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is primarily governed by its ester groups, which can undergo various transformations including hydrolysis, transesterification, and reduction. The compound's structure allows for selective manipulations, making it valuable in multi-step synthetic sequences.

The presence of multiple electrophilic centers makes this compound susceptible to nucleophilic attack, particularly under basic conditions. This property can be exploited in various synthetic methodologies, including the formation of heterocyclic compounds through intramolecular cyclization reactions.

Synthetic Applications and Utility

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex pharmaceutical compounds and fine chemicals.

Role in Chemical Synthesis

The compound functions as an important building block in various synthetic pathways, particularly those involving the construction of complex molecular frameworks. Its unique structure, featuring multiple ester functionalities and a substituted carbon center, makes it particularly useful for the synthesis of compounds with specific substitution patterns.

In pharmaceutical synthesis, diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can serve as a precursor for the preparation of various biologically active compounds, including potential drug candidates targeting various disease states. The presence of the propyl chain and multiple ester groups allows for selective transformations that can lead to complex molecular architectures.

Analytical Characterization

Proper identification and characterization of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate are essential for ensuring its purity and suitability for various applications. Several analytical techniques can be employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the structural features and purity of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. While specific spectral data for this compound is limited in the available literature, typical characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule, confirming its structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, particularly the characteristic absorption bands for ester carbonyl groups.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which can be compared with the theoretical values to confirm the compound's identity.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and for monitoring reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose, providing information about the compound's purity and the presence of any impurities or byproducts.

Related Compounds and Derivatives

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate belongs to a broader family of glutarate derivatives, many of which share similar structural features and applications in organic synthesis.

Structural Analogs

Several compounds structurally related to diethyl 2-propyl-2-(ethoxycarbonyl)glutarate have been reported in the literature, including:

  • Diethyl glutarate (CAS: 818-38-2): A simpler analog lacking the propyl and ethoxycarbonyl substituents, with applications in organic synthesis and as a plasticizer .

  • Diethyl 3-cyanomethylglutarate: Prepared by selective elimination of the ester group in diethyl 3-(ethoxycarbonylcyanomethyl)glutarate, used in the synthesis of piperidone derivatives .

These related compounds often share similar reactivity patterns but differ in their specific applications and synthetic utility.

Transformation Products

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can undergo various chemical transformations to yield structurally diverse products. These transformations often involve the manipulation of the ester groups through processes such as hydrolysis, reduction, or amidation.

One potential transformation pathway involves the selective hydrolysis of the ester groups to yield the corresponding carboxylic acids, which can then participate in further reactions such as decarboxylation or amide formation. The conversion to cyclic structures, particularly those containing heterocyclic elements, represents another important transformation pathway for this compound.

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